Ethyl 3-oxoheptanoate
Overview
Description
Ethyl 3-oxoheptanoate: is an organic compound with the molecular formula C9H16O3. It is a colorless to almost colorless clear liquid with a pleasant odor. This compound is also known by other names such as Ethyl 3-oxoenanthate and 3-oxoheptanoic acid ethyl ester . It is commonly used in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
Ethyl 3-oxoheptanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is used in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 3-oxoheptanoate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
It is known that similar compounds, such as ethyl acetoacetate, are readily converted into their enolate ions, which can be alkylated by reaction with an alkyl halide . This suggests that this compound may undergo similar reactions.
Pharmacokinetics
The molecular weight of this compound is 17222 , which may influence its bioavailability and pharmacokinetic properties.
Biochemical Analysis
Biochemical Properties
Ethyl 3-oxoheptanoate plays a significant role in various biochemical reactions. It acts as a substrate for several enzymes, including esterases and ketoreductases. These enzymes catalyze the hydrolysis of this compound to produce 3-oxoheptanoic acid and ethanol. Additionally, this compound can interact with proteins involved in metabolic pathways, influencing their activity and stability .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in lipid metabolism. The compound can modulate gene expression by acting as a ligand for nuclear receptors, thereby affecting the transcription of genes involved in metabolic processes. Furthermore, this compound impacts cellular metabolism by altering the levels of key metabolites and enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes such as esterases, leading to their activation or inhibition depending on the context. This binding alters the enzyme’s conformation and activity, thereby influencing the biochemical pathways in which these enzymes are involved. Additionally, this compound can affect gene expression by binding to nuclear receptors, which then interact with DNA to regulate transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or light. Over time, its impact on cellular function can vary, with long-term exposure potentially leading to changes in cell viability and metabolic activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in significant alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on metabolic and cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by esterases, which hydrolyze it to 3-oxoheptanoic acid and ethanol. This reaction is crucial for the compound’s role in lipid metabolism. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites and enzymes involved in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For instance, its interaction with lipid transport proteins can influence its distribution in lipid-rich tissues .
Subcellular Localization
This compound’s subcellular localization is critical for its activity. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals or post-translational modifications. These modifications can affect the compound’s function by altering its interaction with other biomolecules. For example, localization to the mitochondria can influence its role in energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-oxoheptanoate can be synthesized through several methods. One common method involves the Reformatsky reaction , where cyclopentanone reacts with ethyl 2-bromoacetate to form a tertiary alcohol, which is then converted to this compound . Another method involves the Claisen condensation of ethyl acetate with heptanal, followed by hydrolysis and decarboxylation.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale chemical synthesis processes. These processes often involve the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are commonly used.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
Ethyl 3-oxoheptanoate is similar to other esters such as ethyl acetate and methyl butyrate . it is unique due to its specific structure and reactivity. Unlike ethyl acetate, which is commonly used as a solvent, this compound is primarily used as an intermediate in organic synthesis. Similar compounds include:
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Ethyl benzoate .
This compound stands out due to its versatility and wide range of applications in various fields.
Properties
IUPAC Name |
ethyl 3-oxoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-5-6-8(10)7-9(11)12-4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRVECBFDMVBPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339832 | |
Record name | Ethyl 3-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7737-62-4 | |
Record name | Heptanoic acid, 3-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7737-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-oxoheptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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